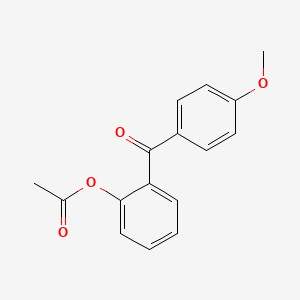
2-Acetoxy-4'-Methoxybenzophenon
Übersicht
Beschreibung
2-Acetoxy-4’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4 It is a derivative of benzophenone, characterized by the presence of acetoxy and methoxy functional groups
Wissenschaftliche Forschungsanwendungen
2-Acetoxy-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of UV-absorbing materials, dyes, and fragrances.
Wirkmechanismus
Target of Action
It is known that benzophenone derivatives, which include 2-acetoxy-4’-methoxybenzophenone, are commonly used as uv light absorbers . Therefore, it can be inferred that the compound’s primary targets could be the molecules that absorb UV light.
Pharmacokinetics
It is known that benzophenone derivatives are metabolized to numerous metabolites in vivo and in vitro . This suggests that the compound is likely absorbed and distributed in the body, metabolized to various metabolites, and then excreted.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetoxy-4’-methoxybenzophenone . For instance, the presence of UV light is a key factor in its action as a UV light absorber. Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence its stability and efficacy .
Biochemische Analyse
Biochemical Properties
2-Acetoxy-4’-methoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and biochemical reactions .
Cellular Effects
2-Acetoxy-4’-methoxybenzophenone affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, 2-Acetoxy-4’-methoxybenzophenone can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Acetoxy-4’-methoxybenzophenone involves its interaction with specific biomolecules. It can bind to certain proteins and enzymes, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in DNA repair, thereby affecting cellular responses to DNA damage. Additionally, 2-Acetoxy-4’-methoxybenzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetoxy-4’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Acetoxy-4’-methoxybenzophenone can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to 2-Acetoxy-4’-methoxybenzophenone can result in cumulative effects on cellular processes, such as prolonged oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Acetoxy-4’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. For example, high doses of 2-Acetoxy-4’-methoxybenzophenone have been associated with liver toxicity and impaired reproductive function in animal studies. These threshold effects highlight the importance of dosage considerations in the use of 2-Acetoxy-4’-methoxybenzophenone .
Metabolic Pathways
2-Acetoxy-4’-methoxybenzophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of 2-Acetoxy-4’-methoxybenzophenone on cellular function and health .
Transport and Distribution
The transport and distribution of 2-Acetoxy-4’-methoxybenzophenone within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 2-Acetoxy-4’-methoxybenzophenone can accumulate in certain cellular compartments, such as the cytoplasm or nucleus. This localization can affect its interactions with biomolecules and its overall biological effects .
Subcellular Localization
The subcellular localization of 2-Acetoxy-4’-methoxybenzophenone is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Acetoxy-4’-methoxybenzophenone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Acetoxy-4’-methoxybenzophenone can provide insights into its mechanisms of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-methoxybenzophenone typically involves the acetylation of 4’-methoxybenzophenone. One common method is the Friedel-Crafts acylation reaction, where 4’-methoxybenzophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Acetoxy-4’-methoxybenzophenone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetoxy group.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones with various functional groups.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
2-Hydroxy-4’-methoxybenzophenone: Contains a hydroxyl group instead of an acetoxy group, which alters its chemical properties and reactivity.
2,2’-Dihydroxy-4-methoxybenzophenone: Contains additional hydroxyl groups, increasing its potential for hydrogen bonding and altering its solubility and reactivity.
Uniqueness: 2-Acetoxy-4’-methoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
IUPAC Name |
[2-(4-methoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-6-4-3-5-14(15)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXIVMHHTLDFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641552 | |
| Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-85-8 | |
| Record name | [2-(Acetyloxy)phenyl](4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)


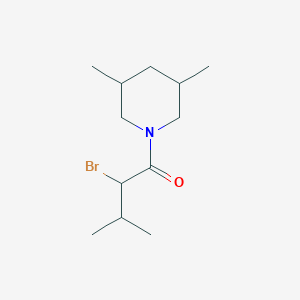
![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

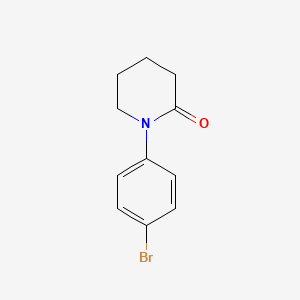
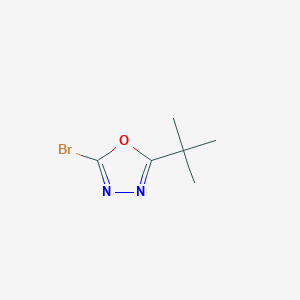

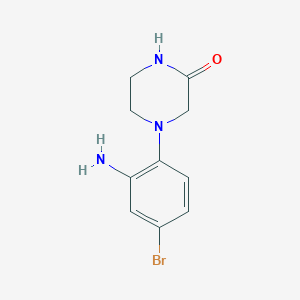
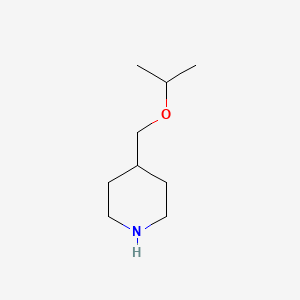

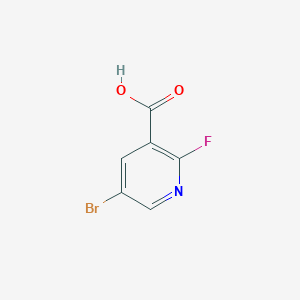
![1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B1292197.png)
